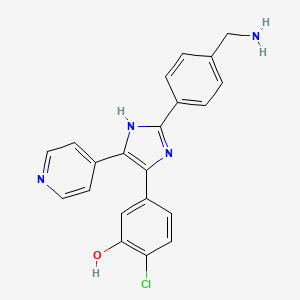
5-(2-(4-(aminomethyl)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-476429-A: is a chemical compound with a molecular weight of 412.09 and a molecular formula that includes 46 atoms.
Preparation Methods
The preparation of SB-476429-A involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for SB-476429-A are designed to optimize yield and purity, often involving advanced techniques such as high-performance liquid chromatography and mass spectrometry for quality control .
Chemical Reactions Analysis
SB-476429-A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SB-476429-A has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to target specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of SB-476429-A involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which SB-476429-A is used .
Comparison with Similar Compounds
SB-476429-A is unique in its structure and bioactivity compared to similar compounds. Some similar compounds include:
SB-743921: Known for its use in cancer treatment, particularly in targeting specific kinases involved in tumor growth.
SB-476429B: A closely related compound with similar bioactivity but different molecular targets and applications.
The uniqueness of SB-476429-A lies in its specific molecular interactions and the range of applications it offers in various fields of research and industry .
Properties
Molecular Formula |
C21H17ClN4O |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
5-[2-[4-(aminomethyl)phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2-chlorophenol |
InChI |
InChI=1S/C21H17ClN4O/c22-17-6-5-16(11-18(17)27)20-19(14-7-9-24-10-8-14)25-21(26-20)15-3-1-13(12-23)2-4-15/h1-11,27H,12,23H2,(H,25,26) |
InChI Key |
UOHHVCYLYIQXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Ethoxy-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755605.png)
![N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755613.png)
![N-(5-Bromo-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755615.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-[2-(methylamino)ethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B10755616.png)
![4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755618.png)
![N-[6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755622.png)
![4-[5-(6-Methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfinylphenyl)imidazol-4-yl]pyridine](/img/structure/B10755623.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755644.png)
![(3R,5S)-5-((4-((1-(2,5-Difluorobenzyl)-1H-indol-5-yl)amino)thieno[3,2-d]pyrimidin-6-yl)ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755661.png)
![1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B10755664.png)
![4-[7-(3-Aminopropoxy)-4-(3-aminoprop-1-ynyl)-1-ethylimidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B10755669.png)
![4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrochloride](/img/structure/B10755675.png)

